3-(Pentafluorophenyl)prop-2-ynal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

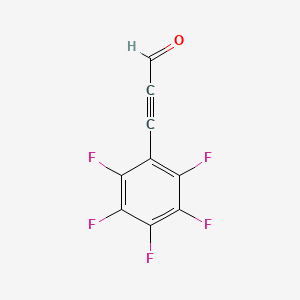

Structure

2D Structure

3D Structure

Properties

CAS No. |

61794-53-4 |

|---|---|

Molecular Formula |

C9HF5O |

Molecular Weight |

220.09 g/mol |

IUPAC Name |

3-(2,3,4,5,6-pentafluorophenyl)prop-2-ynal |

InChI |

InChI=1S/C9HF5O/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h3H |

InChI Key |

FPDXLUVYZNYTPQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C#CC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

The Enduring Significance of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties. academie-sciences.frnih.gov This has made fluorinated organic compounds indispensable in modern synthetic and materials science. The strong carbon-fluorine bond, one of the strongest in organic chemistry, imparts exceptional thermal and oxidative stability to molecules. researchgate.net Furthermore, the high electronegativity of fluorine can significantly alter the electronic properties of a molecule, influencing its reactivity and intermolecular interactions. researchgate.net

In materials science, fluorination is key to creating polymers with high thermal stability, chemical inertness, and low dielectric constants, such as the well-known Teflon (polytetrafluoroethylene). academie-sciences.fr Fluorinated materials are also crucial in the development of advanced liquid crystals, dyes, and surfactants. researchgate.net The unique properties of these compounds make them essential for high-performance applications in industries ranging from aerospace to electronics.

Alkynyl Aldehydes: Versatile Precursors in the Synthetic Chemist S Toolbox

Alkynyl aldehydes are a class of organic compounds that serve as highly versatile precursors in organic synthesis. The presence of a carbonyl group in conjugation with a carbon-carbon triple bond provides multiple reactive sites, allowing for a diverse range of chemical transformations. These compounds are widely used as intermediates in the synthesis of a broad spectrum of nitrogen, oxygen, and sulfur-containing heterocycles, which are core structures in many pharmaceuticals and natural products.

The reactivity of alkynyl aldehydes allows them to participate in various reactions, including 1,4-addition and cyclization reactions. This versatility has led to their use in the construction of complex molecular architectures such as imidazoles, oxazoles, pyridines, and furans. The ability to readily transform the alkyne and aldehyde functionalities makes these compounds powerful tools for the synthetic chemist.

3 Pentafluorophenyl Prop 2 Ynal: a Trifunctionalized Building Block of Unique Potential

Established Synthetic Pathways to this compound

Established methods for the synthesis of acetylenic compounds often rely on the reaction of a nucleophilic alkyne with an electrophilic partner. In the context of this compound, this can be envisioned through the reaction of a pentafluorophenyl nucleophile with a propargyl aldehyde equivalent or, conversely, a propargyl nucleophile with a pentafluorophenyl electrophile.

Reaction of Pentafluorobenzene (B134492) with Propargyl Bromide Precursors in the Presence of Strong Bases

A plausible and established route to form the carbon-carbon bond between the pentafluorophenyl group and the propargyl moiety involves the reaction of pentafluorobenzene with a suitable propargyl bromide precursor. This approach typically requires the deprotonation of pentafluorobenzene with a strong base to generate a highly nucleophilic pentafluorophenyl anion.

The general strategy involves the in situ formation of a pentafluorophenyl organometallic reagent, such as pentafluorophenyllithium or a pentafluorophenyl Grignard reagent. This is then reacted with a propargyl bromide derivative. For the synthesis of this compound, a protected form of propargyl aldehyde, such as its acetal, would be necessary to prevent the aldehyde from reacting with the strong base or the organometallic reagent. The subsequent steps would involve the nucleophilic attack of the pentafluorophenyl anion on the electrophilic carbon of the propargyl bromide derivative, followed by deprotection of the aldehyde to yield the final product.

While direct literature on the specific reaction between pentafluorobenzene and a propargyl aldehyde bromide precursor is scarce, the reaction of propargyl bromide with various nucleophiles is a well-documented transformation in organic synthesis. rsc.org The high reactivity of the pentafluorophenyl anion, once formed, would be expected to drive the substitution reaction forward.

Advanced Approaches to Fluorinated Propargyl Aldehyde Scaffolds

More advanced synthetic strategies leverage the power of transition metal catalysis and innovative reaction conditions to achieve the synthesis of fluorinated propargyl aldehydes with high efficiency and control.

Metal-Catalyzed Coupling Strategies for Carbon-Carbon Bond Formation, including Palladium and Copper Catalysis

Palladium- and copper-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. nih.govorganic-chemistry.orgresearchgate.netnih.gov This methodology is highly applicable to the synthesis of this compound.

In this approach, a pentafluorophenyl halide, such as pentafluorobromobenzene or pentafluoroiodobenzene, is coupled with a terminal alkyne bearing an aldehyde or a protected aldehyde functionality. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. aurigeneservices.comnih.gov

A key advantage of the Sonogashira coupling is its high functional group tolerance, which would likely accommodate the aldehyde group, although protection may still be beneficial to optimize yields. The general reaction is depicted below:

Table 1: Generalized Sonogashira Coupling for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

|---|

The efficiency of the coupling can be influenced by the choice of catalyst, ligands, solvent, and base. Research has shown that various palladium and copper catalyst systems can be employed to achieve high yields in Sonogashira reactions. aurigeneservices.comorganic-chemistry.orgorganic-chemistry.org

Microwave-Assisted and Solvent-Free Synthetic Protocols for Fluorinated Propargylamines (Analogue Relevance)

In the pursuit of greener and more efficient synthetic methods, microwave-assisted synthesis and solvent-free reaction conditions have gained significant attention. nih.govacs.orgrsc.org While direct examples for the synthesis of this compound using these techniques are not prevalent in the literature, their successful application in the synthesis of structurally related fluorinated propargylamines provides strong evidence for their potential applicability. nih.govacs.orgrsc.orgresearchgate.netacs.org

Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. nih.gov Solvent-free or neat reaction conditions, on the other hand, reduce waste and can sometimes lead to improved reactivity and selectivity. nih.govacs.orgrsc.orgacs.org The synthesis of fluorinated propargylamines has been successfully demonstrated using microwave-assisted A³ coupling (aldehyde-alkyne-amine) reactions, often catalyzed by copper salts. acs.org

Table 2: Microwave-Assisted Synthesis of Fluorinated Propargylamine Analogs

| Aldehyde | Alkyne | Amine | Catalyst | Conditions | Product |

|---|

Given that the core reaction involves the formation of a carbon-carbon bond between an alkyne and a carbonyl-containing component, it is reasonable to infer that similar microwave-assisted and solvent-free protocols could be adapted for the synthesis of this compound, likely through a Sonogashira-type coupling.

Strategies for Stereoselective Synthesis of Fluorinated Alkynyl Aldehydes (Implied from Chiral Fluorinated Propargyl Syntheses)

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. While specific methods for the stereoselective synthesis of this compound are not explicitly reported, strategies for the synthesis of related chiral fluorinated propargyl compounds, such as propargylic alcohols and amines, can provide valuable insights. organic-chemistry.orgmdpi.comacs.orgorganic-chemistry.orgnih.govrsc.orgresearchgate.netacs.org

One common approach to accessing chiral propargylic systems is through the asymmetric addition of an alkyne nucleophile to a prochiral aldehyde. mdpi.comnih.govrsc.org This can be achieved using chiral catalysts or chiral auxiliaries. For instance, the enantioselective alkynylation of aldehydes to produce chiral propargylic alcohols is a well-established transformation that can be catalyzed by chiral metal complexes. organic-chemistry.orgnih.gov These chiral propargylic alcohols could then be oxidized to the corresponding chiral alkynyl aldehydes.

Another relevant strategy is the synthesis of chiral fluorinated propargylamines, which has been achieved with high enantioselectivity through methods like chemoselective biomimetic hydrogenation of fluorinated alkynyl ketimines. mdpi.comacs.org The principles of asymmetric induction used in these syntheses could potentially be adapted to create a chiral center in the propargyl backbone of a fluorinated alkynyl aldehyde.

Table 3: Implied Stereoselective Strategies for Fluorinated Alkynyl Aldehydes

| Precursor | Chiral Method | Intermediate | Subsequent Reaction | Chiral Product |

|---|---|---|---|---|

| Prochiral aldehyde | Asymmetric alkynylation | Chiral propargylic alcohol | Oxidation | Chiral alkynyl aldehyde |

These indirect strategies highlight the potential pathways for accessing enantiomerically enriched versions of this compound, which would be of significant interest for applications in medicinal chemistry and materials science.

Reactions Involving the Aldehyde Moiety

The aldehyde group in this compound is susceptible to a variety of transformations, including nucleophilic additions and reductions. These reactions provide pathways to a diverse range of more complex molecules.

Nucleophilic Additions to the Carbonyl Group

The electron-deficient nature of the carbonyl carbon in the aldehyde makes it a prime target for nucleophilic attack. This reactivity is harnessed in several important synthetic methodologies.

The addition of alkynes to aldehydes, known as alkynylation, is a fundamental carbon-carbon bond-forming reaction that yields propargyl alcohols. wikipedia.orgnih.gov These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and fine chemicals. nih.gov The reaction involves the nucleophilic attack of a metal acetylide on the aldehyde's carbonyl carbon. wikipedia.org

A variety of catalytic systems have been developed to facilitate the asymmetric alkynylation of aldehydes, leading to chiral propargylic alcohols with high enantioselectivity. nih.govorganic-chemistry.org For instance, zinc-based catalysts in conjunction with chiral ligands like ProPhenol have proven effective for the addition of a wide range of zinc alkynylides to aryl and aliphatic aldehydes. nih.gov The resulting enantioenriched propargyl alcohols are versatile synthetic intermediates. nih.gov

The reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly influence the yield and stereoselectivity of the propargyl alcohol product.

Table 1: Examples of Alkynylation Reactions for the Formation of Propargyl Alcohols

| Aldehyde Reactant | Alkyne Reactant | Catalyst/Conditions | Product | Reference |

| Aromatic Aldehydes | Terminal Alkynes | In(III)/BINOL | Chiral Propargyl Alcohols | organic-chemistry.org |

| Aliphatic Aldehydes | Terminal Alkynes | Zn(OTf)2 / (+)-N-methylephedrine | Chiral Propargyl Alcohols | organic-chemistry.org |

| α,β-Unsaturated Aldehydes | TMS-acetylene | ProPhenol/Dialkylzinc | Alkenyl Alkynyl Carbinols | nih.gov |

This table presents a selection of reported reaction types and is not exhaustive.

The Aldehyde-Amine-Alkyne (A3) coupling is a powerful, one-pot, three-component reaction that synthesizes propargylamines from an aldehyde, an amine, and a terminal alkyne. wikipedia.orgrsc.orgresearchgate.net This atom-economical process is typically catalyzed by a metal, such as copper, gold, or ruthenium. wikipedia.orgresearchgate.net The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, which is then attacked by a metal acetylide. wikipedia.orgnih.gov

The A3 coupling offers a straightforward route to a diverse library of propargylamines, which are important structural motifs in many biologically active compounds and are valuable synthetic intermediates. nih.govnih.gov The use of chiral ligands can induce enantioselectivity, providing access to optically active propargylamines. nih.gov

Table 2: Key Features of A3 Coupling Reactions

| Feature | Description | Reference |

| Reactants | Aldehyde, Amine, Terminal Alkyne | wikipedia.orgresearchgate.net |

| Product | Propargylamine | wikipedia.orgresearchgate.net |

| Catalysts | Typically Copper, Gold, or Ruthenium based | wikipedia.orgresearchgate.net |

| Key Intermediate | Imine | wikipedia.orgnih.gov |

| Advantages | Atom economy, operational simplicity, diversity of products | nih.govnih.gov |

Cyanoalkylation of indoles with cyanohydrins, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), provides a method for the synthesis of indole-3-acetonitrile (B3204565) derivatives. acs.org This reaction is proposed to proceed through a stepwise mechanism. acs.org Initially, the B(C6F5)3 catalyst promotes the decomposition of the cyanohydrin into the corresponding aldehyde or ketone and hydrogen cyanide (HCN). acs.orgunivaq.it The indole (B1671886) then reacts with the in-situ generated carbonyl compound, followed by substitution with HCN to yield the final cyanoalkylated product. acs.org

This methodology has a broad substrate scope and demonstrates high functional group compatibility, making it a practical approach for synthesizing potentially valuable indole derivatives. acs.org Mechanistic studies, including NMR analysis, support the role of B(C6F5)3 in activating the cyanohydrin. acs.org

A method for the BF3·Et2O-promoted allenylation of aldehydes has been developed using chiral gem-difluoroalkyl propargylic borons. semanticscholar.orgnih.gov This reaction provides access to a variety of chiral gem-difluoroalkyl α-allenols, which possess adjacent axial and central chiralities. semanticscholar.orgnih.gov The process is operationally simple, has a broad substrate scope, and tolerates a range of functional groups. rsc.org

The chiral gem-difluoroalkyl propargylic borons themselves are synthesized via rhodium-catalyzed enantioselective B–H bond insertion reactions. nih.govrsc.org These reagents, containing both easily transformable boron and alkynyl moieties, are valuable for the modular construction of chiral molecules containing the important gem-difluoroalkyl fragment. nih.govrsc.org

Reductions of the Aldehyde Functionality

The aldehyde group of this compound can be selectively reduced to the corresponding primary alcohol. Tris(pentafluorophenyl)borane (B(C6F5)3) has been shown to be an effective catalyst for the hydrosilylation of aldehydes and ketones. nih.gov For example, various aryl aldehydes can be reduced to their corresponding silyl (B83357) ethers using triethylsilane in the presence of a catalytic amount of B(C6F5)3. nih.gov The reduction of α,β-unsaturated aldehydes with certain silanes can lead to the formation of silyl enol ethers. nih.gov

The catalytic system of B(C6F5)3 and a silane (B1218182) can also be used for the deoxygenation of alcohols. univaq.it The mechanism of these reductions involves the activation of the silane by the Lewis acidic borane (B79455). nih.govmdpi.com

Hydrosilylation Reactions Catalyzed by Tris(pentafluorophenyl)boranenih.govlibretexts.orgnih.gov

The hydrosilylation of the aldehyde functionality in this compound can be effectively catalyzed by the potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.govacs.org This metal-free catalytic process involves the activation of a hydrosilane (such as triethylsilane or phenylsilane) by B(C₆F₅)₃, followed by the reduction of the carbonyl group. nih.gov

The generally accepted mechanism for B(C₆F₅)₃-catalyzed hydrosilylation of carbonyls is known as the "silane-activation" pathway. acs.org In this process, B(C₆F₅)₃, a strong Lewis acid, interacts with the hydrosilane. acs.orgmdpi.com This interaction polarizes the Si-H bond, making the silicon atom more electrophilic and the hydrogen atom more hydridic. mdpi.com The carbonyl oxygen of the aldehyde then attacks the electrophilic silicon, which facilitates the transfer of the hydride from the silane to the carbonyl carbon. acs.org This concerted step proceeds through a transition state that is lower in energy than the alternative pathway involving initial activation of the carbonyl by the borane. acs.org The reaction ultimately yields a silyl ether, which can be subsequently hydrolyzed to the corresponding alcohol, (Z)-3-(pentafluorophenyl)prop-2-en-1-ol.

The high Lewis acidity of B(C₆F₅)₃, derived from the strongly electron-withdrawing pentafluorophenyl groups, is crucial for its catalytic activity, making it more effective than other borane catalysts like BF₃ in this type of transformation. acs.orgacs.org The reaction is typically carried out under mild, anhydrous conditions.

Table 1: B(C₆F₅)₃-Catalyzed Hydrosilylation of this compound

| Reactant | Catalyst | Hydrosilane | Product (after hydrolysis) |

|---|---|---|---|

| This compound | Tris(pentafluorophenyl)borane | R₃SiH (e.g., Et₃SiH) | (Z)-3-(Pentafluorophenyl)prop-2-en-1-ol |

Fluoride-Assisted Reductions with Hydrosilanesnih.gov

The reduction of the aldehyde in this compound can also be achieved using hydrosilanes activated by a fluoride (B91410) source. In this method, a fluoride ion (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) acts as a nucleophilic catalyst. The fluoride attacks the silicon atom of the hydrosilane, forming a hypervalent, pentacoordinate silicate (B1173343) species. This species is a significantly more potent hydride donor than the neutral hydrosilane.

The activated silicate complex then delivers a hydride to the electrophilic carbonyl carbon of the ynal, reducing it to the corresponding alcohol upon workup. This method offers a metal-free alternative for the selective reduction of the aldehyde group, often with high efficiency and under mild reaction conditions. The presence of the electron-withdrawing pentafluorophenyl and alkynyl groups enhances the electrophilicity of the carbonyl carbon, facilitating the hydride transfer.

Table 2: Fluoride-Assisted Reduction of this compound

| Reactant | Activator | Hydrosilane | Product (after hydrolysis) |

|---|---|---|---|

| This compound | Fluoride source (e.g., TBAF) | R₃SiH (e.g., (EtO)₃SiH) | (Z)-3-(Pentafluorophenyl)prop-2-en-1-ol |

Reactions Involving the Alkynyl Moiety

Carbon-Carbon Bond Forming Reactions at the Alkyne (General Alkynyl Reactivity)nih.govacs.orgnih.govchemistry.coachnovapublishers.comdntb.gov.ua

The terminal alkyne in this compound is a key site for various carbon-carbon bond-forming reactions. libretexts.org These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular skeletons. nih.govusherbrooke.coop

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction connects the terminal alkyne with aryl or vinyl halides. chemistry.coach It allows for the direct attachment of various aromatic or vinylic substituents to the alkyne, providing a powerful tool for extending the conjugated system of the molecule.

Heck Reaction: While typically involving alkenes, variations of the Heck reaction can utilize alkynes to form new C-C bonds. chemistry.coachyoutube.com

Suzuki Coupling: After conversion of the terminal alkyne to an alkynylboronate ester, a Suzuki reaction can be performed to couple it with aryl or vinyl halides, catalyzed by a palladium complex. chemistry.coachyoutube.com

Organocuprate Addition: Organocuprate reagents (Gilman reagents) can add across the alkyne, particularly when the alkyne is activated, to form new vinylcopper species that can be further functionalized. youtube.com

These reactions leverage the reactivity of the terminal C-H bond of the alkyne or the triple bond itself to create a diverse range of substituted derivatives. libretexts.org

Carboboration Reactions with Boranes, particularly Tris(pentafluorophenyl)boraneacs.org

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is known to react with terminal alkynes in a process called carboboration, which forms both a new carbon-carbon and a new carbon-boron bond across the triple bond. acs.org With phenylacetylene, B(C₆F₅)₃ undergoes a nearly instantaneous 1,1-carboboration at room temperature, where one of the pentafluorophenyl groups from the borane migrates to one of the alkynyl carbons, and the boron atom adds to the same carbon. acs.org

For this compound, a similar reaction is expected. The B(C₆F₅)₃ would act as a "pull-push" reagent, with the boron atom initially coordinating to the alkyne. nih.gov This is followed by the intramolecular transfer of a C₆F₅ anion from the boron to one of the alkynyl carbons. nih.govnih.gov The regioselectivity of this addition would be influenced by the electronic effects of the adjacent aldehyde and pentafluorophenyl groups. The resulting vinylborane (B8500763) is a versatile synthetic intermediate that can be further transformed, for instance, through oxidation to a ketone or via cross-coupling reactions.

Cycloaddition Reactions and Annulation Pathways (Implied from general alkyne chemistry)acs.orgnovapublishers.com

The alkyne in this compound is activated by both the electron-withdrawing aldehyde and the pentafluorophenyl group, making it a good dienophile and dipolarophile for cycloaddition reactions. novapublishers.comnih.gov

[3+2] Cycloadditions: The alkyne can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. nih.govmdpi.com For example, a Huisgen [3+2] cycloaddition with an azide (B81097) would yield a triazole derivative, while reaction with a nitrone would produce an isoxazoline. nih.govmdpi.com These reactions are often highly regioselective. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): As an activated dienophile, the alkyne can react with conjugated dienes to form six-membered rings. This provides a pathway to complex cyclic and polycyclic structures.

Annulation Pathways: The unique functionality of the molecule can lead to intramolecular cyclizations or annulations, especially after an initial intermolecular reaction. acs.org For instance, a product from a carboboration or other addition could undergo a subsequent ring-closing reaction involving the aldehyde or the pentafluorophenyl ring.

Table 3: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Resulting Heterocycle/Ring |

|---|---|---|

| [3+2] Cycloaddition | Organic Azide (R-N₃) | Triazole |

| [3+2] Cycloaddition | Nitrone (R₂C=N⁺(R)O⁻) | Isoxazoline |

| [4+2] Cycloaddition | Conjugated Diene | Substituted Cyclohexadiene |

Transformations of the Pentafluorophenyl Moiety

The pentafluorophenyl (C₆F₅) group is a highly electron-deficient aromatic ring due to the strong inductive effect of the five fluorine atoms. nih.gov This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), a reaction pathway that is uncommon for non-activated benzene (B151609) rings. nih.gov

In these reactions, a nucleophile attacks one of the carbon atoms bearing a fluorine atom, typically at the para or ortho position, leading to the displacement of a fluoride ion. The high stability of the fluoride leaving group and the ability of the electron-deficient ring to stabilize the intermediate Meisenheimer complex drive the reaction forward. nih.gov A wide range of nucleophiles, including alkoxides, thiolates, and amines, can participate in these substitutions, allowing for the introduction of diverse functional groups onto the aromatic ring. This reactivity provides a powerful method for modifying the properties of the molecule late in a synthetic sequence. nih.gov

Nucleophilic Aromatic Substitution on the Perfluorinated Ring

The pentafluorophenyl (PFP) group is a key motif in modern chemistry, prized for its susceptibility to nucleophilic aromatic substitution (SNAr). nih.govscispace.com The strong electron-withdrawing nature of the five fluorine atoms renders the aromatic ring highly electron-deficient and activates it for attack by nucleophiles, a reactivity opposite to that of typical electron-rich aromatic rings which undergo electrophilic substitution. researchgate.net This property makes the PFP group an excellent platform for targeted functionalization. mdpi.com

In the context of this compound, the perfluorinated ring is highly activated towards SNAr reactions. Research on various molecules containing the PFP moiety has consistently shown that substitution occurs with high regioselectivity at the para-position (C-4). nih.govscispace.comresearchgate.net The fluorine atom at this position is the most labile due to the resonance stabilization of the intermediate Meisenheimer complex. A wide array of nucleophiles, including amines, alcohols, and thiols, can readily displace the para-fluorine atom, enabling the covalent attachment of diverse functional groups. mdpi.comresearchgate.net This predictable reactivity allows for the synthesis of complex derivatives from a PFP-containing precursor. scispace.com

For instance, studies on meso-pentafluorophenyl-substituted porphyrins and related structures have demonstrated that amines, alcohols, and thiols selectively replace the p-fluorine atom. researchgate.net This strategy has been widely used to modify the properties of larger molecular systems, such as tuning solubility for biological applications or linking molecules to surfaces. nih.govresearchgate.net Similarly, the reaction of this compound with a suitable nucleophile would be expected to yield a 4-substituted-2,3,5,6-tetrafluorophenyl derivative, leaving the ynal functionality intact for subsequent transformations.

Table 1: Examples of Nucleophiles Used in SNAr Reactions with Pentafluorophenyl Groups

| Nucleophile Class | Specific Example | Resulting Functional Group |

| Amines | Primary & Secondary Amines | Secondary & Tertiary Amines |

| Alcohols | Phenols, Aliphatic Alcohols | Ethers |

| Thiols | Alkyl & Aryl Thiols | Thioethers |

| Carbanions | Organolithium Reagents | C-C Bond Formation |

Activation by Lewis Acids (e.g., Tris(pentafluorophenyl)borane)

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, often abbreviated as BCF, is a powerful and versatile Lewis acid. rsc.org Its high Lewis acidity stems from the strong electron-withdrawing effects of the three pentafluorophenyl rings, which leave the central boron atom highly electron-deficient and eager to accept a pair of electrons from a Lewis base. rsc.orgacs.org BCF is known to activate a wide range of functional groups, including aldehydes, ketones, and alkynes, and is often used as a catalyst in organic synthesis. acs.orgnih.gov

Given the structure of this compound, BCF can interact with the molecule at two primary sites: the aldehyde's carbonyl oxygen and the carbon-carbon triple bond.

Activation of the Aldehyde: Lewis acids like BCF can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack on the aldehyde. For example, BCF is a well-established catalyst for the hydrosilylation of aldehydes and ketones, where it activates the carbonyl group towards reduction by a silane. nih.govrsc.org

Activation of the Alkyne: BCF can also act as a carbophilic Lewis acid, activating the alkyne bond toward nucleophilic attack. acs.org This mode of activation is particularly relevant in carboboration reactions, where BCF and an alkyne react to form new carbon-boron and carbon-carbon bonds. acs.org

The steric bulk of the PFP rings on BCF also allows it to function as the acidic component in a Frustrated Lewis Pair (FLP). acs.orgnih.gov In an FLP, a bulky Lewis acid and a bulky Lewis base are sterically hindered from forming a classical adduct. This unquenched reactivity can be harnessed to activate small molecules and facilitate reactions such as the reduction of imines and the activation of C-H bonds. nih.govrsc.org For this compound, an FLP system involving BCF could deprotonate the molecule or activate it for unique cycloaddition or rearrangement pathways.

Table 2: Reactions Catalyzed by Tris(pentafluorophenyl)borane Involving Aldehydes or Alkynes

| Reaction Type | Substrate | Role of B(C₆F₅)₃ |

| Hydrosilylation | Aldehydes, Ketones | Carbonyl activation |

| Allylation | Arenes, Allyl Alcohols | Formation of a reactive allyl cation |

| Carboboration | Alkynes | Alkyne activation for C-C and C-B bond formation |

| FLP-mediated Reductions | Imines, Nitriles | Lewis acid component for H₂ activation |

Role of Pentafluorophenyl Groups in π-Stacking and Intermolecular Interactions

The electronic properties of the pentafluorophenyl group significantly influence its participation in non-covalent interactions, particularly π-stacking. Unlike electron-rich aromatic rings such as benzene, which have a negative electrostatic potential above the ring face, the PFP ring exhibits a reversal of polarization. researchgate.net The highly electronegative fluorine atoms pull electron density away from the aromatic system, resulting in a region of partial positive electrostatic potential above the ring face and a partial negative potential around the periphery. researchgate.net

This electron-deficient character makes the PFP ring an excellent π-acceptor, enabling strong π-π stacking interactions with electron-rich aromatic systems. researchgate.net The attraction between the electron-deficient face of the PFP ring and the electron-rich face of another arene is a key stabilizing interaction in the solid state and in solution. These interactions are crucial in crystal engineering and the design of supramolecular assemblies.

The most common geometries for π-π interactions are the parallel-displaced and the T-shaped (edge-to-face) configurations. researchgate.net For interactions between electron-deficient and electron-rich rings, the parallel-displaced geometry is often favored as it maximizes the electrostatic attraction between the oppositely polarized ring systems. researchgate.net In this compound, the PFP group can engage in these types of interactions with other aromatic molecules or with other PFP groups, influencing its crystal packing and its ability to act as a host or guest in molecular recognition events. Furthermore, the PFP group is a known π-acceptor for anions, adding another layer to its potential intermolecular interactions. nih.gov These non-covalent forces are fundamental to understanding the material properties and chemical behavior of the compound in condensed phases.

Table 3: Common Geometries of π-π Stacking Interactions

| Interaction Geometry | Description | Favorable For |

| Cofacial Stacked | Rings are stacked directly on top of each other (parallel). | Generally electrostatically disfavored for identical rings. |

| Parallel Displaced | Rings are parallel but shifted relative to one another. | Favorable for both identical and complementary (electron-rich/deficient) rings. |

| T-shaped (Edge-to-Face) | The edge of one ring (positive potential) points towards the face of another (negative potential). | Favorable for electron-rich rings like benzene. |

Applications of 3 Pentafluorophenyl Prop 2 Ynal in Complex Molecule Synthesis

Role as a Key Building Block for Fluorinated Organic Compounds and Heterocycles

3-(Pentafluorophenyl)prop-2-ynal is an exemplary fluorinated building block, a class of molecules designed for the efficient introduction of fluorine into larger structures. beilstein-journals.org Its utility is most evident in the synthesis of fluorinated heterocycles, which are privileged scaffolds in drug discovery. The electron-deficient nature of the alkyne, coupled with the adjacent aldehyde, facilitates cyclization reactions to form diverse heterocyclic systems.

Research on analogous structures, such as pentafluorophenyl prop-2-ynyl ether, demonstrates the potential for intramolecular cyclization pathways. For instance, the thermal isomerization of pentafluorophenyl prop-2-ynyl ether over silica (B1680970) yields 2-fluoromethyl-4,5,6,7-tetrafluorobenzo[b]furan. rsc.org This suggests that this compound could undergo similar transformations. Furthermore, the ether analogue reacts with aromatic compounds like benzene (B151609) and p-xylene (B151628) at elevated temperatures to produce 2-arylmethyl-4,5,6,7-tetrafluorobenzo[b]furan derivatives. rsc.org These reactions highlight the capacity of the perfluoroaryl-alkyne motif to construct complex fused ring systems. By analogy, this compound is a prime candidate for synthesizing a variety of fluorinated pyrazoles, isoxazoles, and pyridines through condensation and cycloaddition reactions with appropriate nucleophiles.

Table 1: Potential Heterocycle Synthesis from a Related Polyfluoroaryl Prop-2-ynyl Ether

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Pentafluorophenyl prop-2-ynyl ether | Silica, 370 °C | 2-Fluoromethyl-4,5,6,7-tetrafluorobenzo[b]furan | rsc.org |

| Pentafluorophenyl prop-2-ynyl ether | Benzene, 140 °C | 2-Benzyl-4,5,6,7-tetrafluorobenzo[b]furan | rsc.org |

Precursor for Chiral Fluorinated Derivatives and Enantioselective Syntheses

The development of chiral fluorinated molecules is a significant challenge in synthetic chemistry. This compound serves as a valuable precursor for such endeavors due to its electronically activated functionalities. The aldehyde group can be a target for asymmetric nucleophilic addition or reduction to generate chiral propargyl alcohols.

More significantly, the alkyne's electron-deficient character makes it a strong candidate for enantioselective conjugate addition and cycloaddition reactions. thieme-connect.comacs.org Palladium-catalyzed asymmetric (3+2) cycloadditions have been successfully performed using other electron-deficient alkynes with vinyl cyclopropanes, yielding highly functionalized cyclopentenes with good enantioselectivity. acs.org The reactivity in these reactions is directly linked to the electron-withdrawing strength of the substituents on the alkyne. acs.org This principle strongly suggests that this compound would be a highly reactive and effective dipolarophile in such cycloadditions, providing access to chiral carbocycles. Similarly, enantioselective rhodium-catalyzed intramolecular cyclizations between cyclobutanones and alkynes have been developed to construct chiral bridged bicyclic systems, a reaction that could be adapted for substrates derived from this aldehyde. nih.gov

Table 2: Examples of Enantioselective Reactions with Electron-Deficient Alkynes

| Reaction Type | Alkyne Type | Catalyst/Ligand System | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| (3+2) Cycloaddition | Alkynyl α-ketoesters | Pd(dba)₂ / (S,S)-f-amphox | Chiral Cyclopentenes | Reactivity is enhanced by strong electron-withdrawing groups on the alkyne. | acs.org |

| Type II Cycloaddition | Internal Alkynes | [Rh(cod)Cl]₂ / Chiral Diene | Chiral [3.3.1] Bridged Bicycles | Provides convenient access to complex chiral bicyclic scaffolds. | nih.gov |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. The bifunctional nature of this compound, possessing both an electrophilic aldehyde and an activated alkyne, makes it an ideal substrate for various MCRs.

For example, it is a perfect candidate for the A³ (Aldehyde-Alkyne-Amine) coupling reaction. In this reaction, the aldehyde would react with a secondary amine to form an in-situ propargyl amine, which can then be used in a variety of subsequent transformations. The high reactivity of the pentafluorophenyl-substituted alkyne would likely facilitate this process under mild conditions. Similarly, it could be employed in Ugi or Passerini-type reactions, where the aldehyde function would participate in the initial steps, and the pendant fluorinated alkyne would be incorporated into the final product, offering a scaffold for further diversification through click chemistry or other alkyne-specific reactions.

Potential in the Development of Novel Synthetic Reagents and Catalytic Systems

Beyond its role as a building block, this compound has potential in the development of new chemical tools. The pentafluorophenyl group is known for its ability to engage in so-called ¹⁹F-¹⁹F "through-space" coupling and can also participate in anion-π interactions, which could be exploited in catalyst design or molecular recognition.

The alkyne moiety can act as a ligand for transition metals. By tuning the electronic properties of the metal center, the resulting complex could be used as a catalyst for various organic transformations. The aldehyde provides a convenient handle for immobilizing such a catalyst onto a solid support, facilitating catalyst recovery and reuse. Furthermore, the compound's inherent reactivity makes it a candidate for use as a reactive probe in chemical biology or for creating novel fluorinated polymers with enhanced thermal stability and chemical resistance. evitachem.com The combination of a reactive aldehyde and a "clickable" alkyne in a single, highly fluorinated molecule provides a platform for creating advanced materials and bioconjugates.

Theoretical and Computational Investigations on 3 Pentafluorophenyl Prop 2 Ynal

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems with a favorable balance of computational cost and accuracy. For molecules like 3-(pentafluorophenyl)prop-2-ynal, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), provide deep insights into its chemical nature. mdpi.com

Analysis of Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. In this compound, the HOMO is expected to be distributed along the π-system of the triple bond and the phenyl ring, while the LUMO is anticipated to be localized on the conjugated system, particularly with significant contributions from the carbonyl group and the acetylenic carbons. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly lowers the energy of both the HOMO and LUMO, leading to a large HOMO-LUMO gap. This suggests high electronic stability.

From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than a simple analysis of the frontier orbitals alone.

| Descriptor | Formula | Predicted Value (a.u.) | Interpretation |

| Ionization Potential (I) | -EHOMO | ~0.30 | High energy required to remove an electron, indicating resistance to oxidation. |

| Electron Affinity (A) | -ELUMO | ~0.10 | Moderate tendency to accept an electron. |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | ~-0.20 | High escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | ~0.10 | High resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2/(2η) | ~0.20 | Strong electrophilic character, indicating reactivity towards nucleophiles. |

These values are illustrative and based on trends observed in related fluorinated aryl alkynes.

The high electrophilicity index (ω) is a key feature, underscoring the molecule's propensity to react with electron-rich species. This is a direct consequence of the electron-deficient nature of the π-system induced by the pentafluorophenyl group.

Elucidation of Reaction Mechanisms and Transition States in Related Systems

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, a primary reaction pathway of interest is the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes.

Computational studies on similar α,β-unsaturated carbonyl compounds reveal that the addition of a nucleophile (Nu-) proceeds through a transition state where the new Nu-C bond is forming, and the C=O π-bond is breaking. The presence of the electron-withdrawing pentafluorophenylacetylene (B1366315) group is expected to lower the activation energy for this process compared to simpler alkynals by further polarizing the C=O bond and stabilizing the developing negative charge on the oxygen atom.

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This process can be modeled computationally to determine the energy barrier of the transition state. Theoretical investigations on the decomposition of related aldehydes like propanal have shown the complexity of their potential energy surfaces, involving multiple competing pathways. researchgate.net Similar complexities can be anticipated for this compound, especially under thermal or photochemical conditions.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational preferences. For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the pentafluorophenyl ring and the acetylenic carbon.

Computational Refinement and Optimization of Molecular Structures

A fundamental application of computational chemistry is the determination of the lowest energy (most stable) three-dimensional structure of a molecule. youtube.com For this compound, this process, known as geometry optimization, is typically performed using DFT methods. Starting from an initial guess of the molecular geometry, the calculation iteratively adjusts the positions of the atoms to minimize the total energy of the system until a stationary point on the potential energy surface is found.

Vibrational frequency analysis is then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., all calculated vibrational frequencies are real). An imaginary frequency would indicate a transition state. The computationally optimized geometry provides a wealth of information, including precise bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value |

| C≡C Bond Length | ~1.21 Å |

| C=O Bond Length | ~1.22 Å |

| Caromatic-Calkyne Bond Length | ~1.43 Å |

| C-F Bond Length (average) | ~1.34 Å |

| C≡C-C Angle | ~178° |

| Caromatic-C-C≡C Dihedral Angle | ~0° (planar) |

These values are representative and based on DFT calculations of similar molecules.

These optimized structures are crucial for accurately predicting other molecular properties and for providing a starting point for more complex simulations, such as those involving intermolecular interactions or reaction dynamics. The agreement between computationally predicted structures and those determined experimentally (e.g., by X-ray crystallography) is often a key validation of the chosen computational methodology. mdpi.com

Future Research Directions and Perspectives

Exploration of New Catalytic Transformations Utilizing its Multifunctionality

The dual reactivity of the alkyne and aldehyde groups in 3-(pentafluorophenyl)prop-2-ynal presents a rich platform for the discovery of novel catalytic transformations. Future research will likely focus on developing reactions that can selectively address one group or engage both simultaneously in complex cascade processes.

Gold and other transition metal catalysts, known for their ability to activate alkynes, are prime candidates for exploration. nih.gov Research could target novel cycloisomerization reactions where the aldehyde acts as an internal nucleophile or electrophile, leading to complex carbocyclic and heterocyclic frameworks. The electron-deficient nature of the pentafluorophenyl-substituted alkyne could facilitate unique modes of reactivity not observed in electron-rich analogues. Synergistic catalysis, where two different catalysts activate the alkyne and aldehyde moieties independently, could provide a sophisticated strategy for one-pot, multi-bond-forming reactions, dramatically increasing molecular complexity from a simple starting material.

Development of Highly Diastereoselective and Enantioselective Synthetic Methodologies

A major frontier in organic synthesis is the control of stereochemistry. Future efforts concerning this compound will undoubtedly gravitate towards the development of highly stereoselective reactions. The creation of chiral centers is fundamental to the synthesis of biologically active molecules and advanced materials.

The development of catalytic enantioselective nucleophilic additions to the aldehyde group is a promising direction. Chiral organocatalysts or metal complexes could be employed to deliver various nucleophiles with high facial selectivity. Furthermore, cycloaddition reactions, such as [2+3] or [4+2] cycloadditions involving the alkyne, could be rendered enantioselective using chiral ligands. chemrxiv.org The challenge and opportunity lie in developing methods that can control multiple stereocenters simultaneously, particularly in reactions where both the alkyne and aldehyde participate, to access diastereomerically and enantiomerically pure products. nih.gov Such methodologies would be highly valuable for constructing complex molecular architectures.

Design of Novel Fluorinated Building Blocks for Advanced Materials and Pharmaceuticals

The pentafluorophenyl group imparts unique properties, including high thermal stability, metabolic resistance, and specific intermolecular interactions like arene-perfluoroarene stacking. acs.org These characteristics make this compound an attractive parent compound for the design of novel building blocks for specialized applications.

In materials science, polymers and oligomers derived from this ynal could exhibit interesting electronic and photophysical properties. acs.org The introduction of the perfluoroaryl group can influence polymer morphology and enhance properties for applications in organic electronics or high-performance coatings. In medicinal chemistry, the compound can serve as a scaffold for generating new fluorinated pharmacophores. The C₆F₅ group is a known bioisostere for phenyl groups and can enhance binding affinity, metabolic stability, and cell permeability of drug candidates. rsc.org Future work will involve the synthetic elaboration of the ynal core into more complex molecules designed to interact with specific biological targets or to assemble into functional supramolecular materials.

| Potential Application Area | Key Feature Conferred by C₆F₅ Group | Example Research Goal |

| Advanced Materials | Thermal Stability, Arene-Perfluoroarene Interactions | Synthesis of fluorinated o-oligophenylene ethynylenes (o-OPEs) with enhanced chiroptical properties. acs.org |

| Pharmaceuticals | Metabolic Stability, Modified Lipophilicity | Incorporation into lead compounds as a bioisostere for phenyl groups to improve pharmacokinetic profiles. |

| Polymer Science | Unique Electronic Properties, Controlled Morphology | Development of novel poly(pentafluorophenyl methacrylate)-based polymers via RAFT polymerization for drug delivery. acs.org |

This table outlines potential research goals and the key features that make this compound a valuable precursor.

Advanced Computational Modeling for Predictive Synthesis and Reactivity of Fluorinated Systems

Computational chemistry offers a powerful tool to predict and understand the reactivity of complex molecules like this compound. nih.gov Future research will increasingly rely on advanced computational modeling to guide synthetic efforts, saving time and resources.

Density Functional Theory (DFT) and other high-level computational methods can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of potential catalytic transformations. nih.gov This is particularly valuable for understanding the subtle electronic effects of the pentafluorophenyl group on the reactivity of the adjacent alkyne and aldehyde. Modeling can help rationalize observed stereoselectivities and predict which chiral catalysts might be most effective for a desired enantioselective transformation. Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-kinetics relationship (QSKR) models could be developed to correlate the structural features of derivatives with their biological activity or material properties, accelerating the discovery process in drug and materials design. nih.gov

Q & A

Basic: What are the recommended safety protocols for handling 3-(pentafluorophenyl)prop-2-ynal in laboratory settings?

Answer:

Due to its reactive aldehyde and fluorinated aromatic groups, strict safety measures are required:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated .

- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal: Segregate waste into halogenated organic containers for incineration, as fluorinated compounds require specialized treatment to prevent environmental contamination .

- Emergency Protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent unintended reactions.

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

Two primary methodologies are documented:

- Nucleophilic Substitution: React pentafluorophenyl lithium (generated in situ from pentafluorobenzene) with propargyl aldehyde derivatives. This method benefits from the high electrophilicity of the aldehyde group, enabling efficient C–C bond formation .

- Aldehyde Functionalization: Modify pre-existing propargyl aldehydes via Suzuki-Miyaura coupling with pentafluorophenyl boronic acids. This approach requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions to preserve the aldehyde moiety .

Validation: Confirm purity via HPLC (>95%) and structural integrity via NMR (expected singlet for pentafluorophenyl group at δ -140 to -160 ppm) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Answer:

Discrepancies often arise from solvent effects or conformational flexibility. A systematic approach includes:

Computational Refinement: Re-optimize density functional theory (DFT) models using implicit solvent fields (e.g., SMD for DCM or THF) to better match experimental and NMR shifts .

Multi-Technique Validation: Cross-reference IR (C≡C stretch ~2100 cm⁻¹) and X-ray crystallography (SHELX refinement for bond angles/lengths) to resolve ambiguities .

Dynamic NMR Studies: Probe temperature-dependent spectra to identify rotational barriers or tautomeric equilibria affecting signal splitting .

Advanced: What strategies optimize the regioselectivity of this compound in cycloaddition reactions?

Answer:

The electron-deficient pentafluorophenyl group directs reactivity in [2+2] or [3+2] cycloadditions:

- Lewis Acid Catalysis: Use BF₃·OEt₂ to polarize the aldehyde carbonyl, enhancing electrophilicity at the β-position for selective cyclization with enol ethers .

- Solvent Tuning: Non-polar solvents (e.g., toluene) favor endo transition states, while DMF stabilizes dipolar intermediates in Huisgen reactions .

- Steric Control: Introduce bulky substituents on reaction partners (e.g., tert-butyl groups) to sterically block undesired regiochemical pathways. Monitor outcomes via LC-MS and NMR kinetics .

Advanced: How should researchers design stability studies for this compound under varying storage conditions?

Answer:

Assess degradation pathways through:

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks. Monitor aldehyde oxidation (HPLC for carboxylic acid byproducts) and fluorophenyl ring hydrolysis (IC for fluoride ion release) .

- Light Sensitivity: Use UV-Vis spectroscopy (λ = 254 nm) to track photolytic decomposition. Store in amber vials with desiccants (silica gel) to mitigate moisture and light effects .

- Long-Term Stability: Conduct real-time studies at -20°C under argon. Compare with theoretical shelf-life predictions via Arrhenius modeling .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS for molecular ion [M+H]⁺ (calc. for C₉H₄F₅O: 224.02).

- X-ray Crystallography: SHELXL refinement to confirm bond angles (C≡C–C=O ~120°) and planarity of the fluorinated ring .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction environments?

Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The LUMO is localized on the aldehyde and C≡C bond, guiding nucleophilic attack sites .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. hexane) on transition-state geometries using GROMACS.

- Machine Learning: Train models on existing fluorinated aldehyde reactivity datasets to predict yields in untested reactions (e.g., organocatalytic asymmetric additions) .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:

- Challenge 1: Low solubility in polar solvents. Solution: Use gradient silica gel chromatography with hexane/EtOAc (95:5) to elute impurities first .

- Challenge 2: Sensitivity to moisture. Solution: Perform flash chromatography under inert atmosphere (N₂ or Ar) and store under vacuum .

- Validation: Check purity via melting point (mp ~55–60°C, if crystalline) and TLC (Rf ~0.3 in hexane/EtOAc 8:2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.